molecular formula C13H19Cl3N2 B121440 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride CAS No. 52605-52-4

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

Cat. No.: B121440
CAS No.: 52605-52-4
M. Wt: 309.7 g/mol
InChI Key: JVLRNANYLVRULL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of piperazine, a heterocyclic organic compound, and features two chlorine atoms attached to a phenyl ring and a propyl chain. This compound is often used in the synthesis of pharmaceuticals and as a research chemical due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dichloropropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the process efficiently. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride is widely used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In studies involving receptor binding and neurotransmitter systems.

    Medicine: As a precursor in the development of drugs targeting neurological disorders.

    Industry: Used in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It acts as a ligand for serotonin receptors, modulating their activity and influencing neurotransmission. This interaction can affect mood, cognition, and behavior, making it a valuable tool in neuropharmacological research.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine Hydrochloride: Lacks the propyl chain, making it less lipophilic.

    1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride: Similar structure but with the chlorine atom in the para position, which can alter its receptor binding affinity.

    1-(3-Trifluoromethylphenyl)-4-(3-chloropropyl)piperazine Hydrochloride: The trifluoromethyl group increases the compound’s electron-withdrawing properties, affecting its reactivity.

Uniqueness: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride is unique due to its specific substitution pattern, which provides a balance of lipophilicity and receptor binding affinity. This makes it particularly useful in the development of drugs targeting the central nervous system.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRNANYLVRULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057761
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52605-52-4
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52605-52-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
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1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
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1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
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1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
Customer
Q & A

Q1: What is the synthesis process for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride?

A1: The synthesis of this compound is a two-step process. First, 3-chloroaniline reacts with bis-(2-chloroethyl) amine hydrochloride to produce 1-(3-chlorophenyl) piperazine. Subsequently, this compound reacts with l-bromo-3-chloropropane, ultimately yielding this compound. The overall yield for this synthesis is 45.7% [].

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